An In-depth Technical Guide to 5-Bromo-1-methyl-2-oxoindoline
An In-depth Technical Guide to 5-Bromo-1-methyl-2-oxoindoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-1-methyl-2-oxoindoline, a halogenated derivative of the oxindole scaffold. This document details its chemical and physical properties, a detailed synthesis protocol, and explores the known biological activities and therapeutic potential of the broader class of bromo-indole compounds in drug discovery.
Core Properties and Identification
5-Bromo-1-methyl-2-oxoindoline, with the CAS number 20870-90-0, is a solid organic compound. Its core structure consists of an oxindole ring system brominated at the 5-position and methylated at the nitrogen atom.
| Identifier | Value | Source |
| CAS Number | 20870-90-0 | [1][2] |
| Molecular Formula | C₉H₈BrNO | [2] |
| Molecular Weight | 226.07 g/mol | [2] |
| IUPAC Name | 5-bromo-1-methylindolin-2-one |
Physicochemical Characteristics
The compound is a solid at room temperature with a melting point of 132-133 °C.[3] Further predicted physicochemical properties are detailed in the table below.
| Property | Value | Source |
| Physical Form | Solid | |
| Melting Point | 132-133 °C | [3] |
| Boiling Point (Predicted) | 418.1 ± 45.0 °C | [1] |
| Density (Predicted) | 1.635 ± 0.06 g/cm³ | |
| Purity | Typically ≥ 95% | |
| Storage | Store at room temperature in a dry, sealed container. | [2] |
Synthesis Protocol
A common and effective method for the synthesis of 5-Bromo-1-methyl-2-oxoindoline involves the bromination of 1-methylindolin-2-one.
Experimental Protocol: Synthesis of 5-Bromo-1-methyl-2-oxoindoline
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Materials:
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1-Methylindolin-2-one
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N-Bromosuccinimide (NBS)
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Acetonitrile
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Chloroform
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Sodium Sulfate (Na₂SO₄)
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Ethanol
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Ice
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Procedure:
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Dissolve 1-methylindolin-2-one (0.50 g) in acetonitrile (10 ml).
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Cool the mixture to 263 K (-10 °C).
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Slowly add a solution of NBS (0.60 g) in acetonitrile.
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Stir the mixture for 24 hours.
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Pour the reaction mixture into ice water and continue stirring for 1 hour.
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Extract the aqueous solution with chloroform.
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from ethanol to yield 5-Bromo-1-methyl-2-oxoindoline.
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This protocol has been reported to yield the final product in approximately 76% yield.
Caption: Synthetic workflow for 5-Bromo-1-methyl-2-oxoindoline.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological data for 5-Bromo-1-methyl-2-oxoindoline is not extensively documented in publicly available literature, the broader class of bromo-indole and oxindole derivatives has attracted significant interest in medicinal chemistry due to their wide range of biological activities.
Anticancer Potential of Related Compounds:
Derivatives of 5-bromo-oxindole have been investigated for their potential as anticancer agents. For instance, various 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have demonstrated anti-proliferative activity against human cancer cell lines, including lung (A-549) and breast (MCF-7) cancer.[4][5]
Inhibition of Signaling Pathways by Analogs:
A key mechanism of action for many oxindole-based anticancer agents is the inhibition of protein kinases involved in cancer cell signaling. While not directly demonstrated for 5-Bromo-1-methyl-2-oxoindoline, structurally related compounds have been shown to target critical signaling pathways. For example, certain 1-benzyl-5-bromoindolin-2-one derivatives have exhibited inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[4][5] The inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.
Caption: Inhibition of VEGFR-2 signaling by bromo-oxindole analogs.
The pro-apoptotic effects of some 1-benzyl-5-bromoindolin-2-one derivatives have also been reported, involving the activation of caspases, which are key executioners of apoptosis or programmed cell death.[4]
Conclusion
5-Bromo-1-methyl-2-oxoindoline is a readily synthesizable compound with well-defined physicochemical properties. While direct biological data for this specific molecule is limited, the established anticancer and enzyme-inhibitory activities of structurally similar bromo-indole and oxindole derivatives highlight its potential as a valuable scaffold for the development of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of 5-Bromo-1-methyl-2-oxoindoline is warranted to fully elucidate its therapeutic potential.
